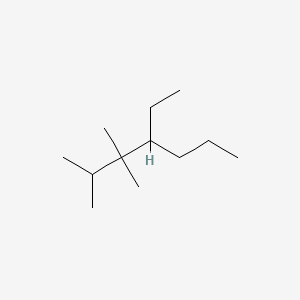

4-Ethyl-2,3,3-trimethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

62199-16-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2,3,3-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-9-11(8-2)12(5,6)10(3)4/h10-11H,7-9H2,1-6H3 |

InChI Key |

VIIXOXRHJWHIBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)C(C)(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,3,3-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-2,3,3-trimethylheptane, a branched alkane with the molecular formula C12H26. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. The guide includes a summary of its key properties, detailed experimental protocols for their determination, and logical workflows presented through diagrams.

Chemical Properties and Data

This compound is a saturated hydrocarbon, meaning it only contains single bonds between carbon atoms.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the fourth position and three methyl groups at the second and third positions.[1]

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Registry Number | 62199-16-0 | [1][2][3] |

| Canonical SMILES | CCCC(CC)C(C)(C)C(C)C | [2] |

| InChI | InChI=1S/C12H26/c1-7-9-11(8-2)12(5,6)10(3)4/h10-11H,7-9H2,1-6H3 | [2] |

| InChIKey | VIIXOXRHJWHIBP-UHFFFAOYSA-N | [2] |

Physical Properties

The physical properties of this compound are crucial for its handling, application, and purification. The following table presents available data, some of which are estimates from computational models.

| Property | Value | Notes |

| Boiling Point | 199 °C | Estimated |

| Melting Point | -50.8 °C | Estimated |

| Density | 0.7850 g/cm³ | |

| Refractive Index | 1.4371 | |

| XLogP3 | 5.7 | Computed |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the chemical and physical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through alkylation reactions.[1] A common approach involves the use of organometallic reagents to add the ethyl and methyl groups to a suitable hydrocarbon backbone.

Objective: To synthesize this compound via a Grignard reaction followed by alkylation.

Materials:

-

Ethylmagnesium bromide (Grignard reagent) in a suitable ether solvent (e.g., THF, diethyl ether)

-

Methyl iodide

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Addition:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and an inlet for an inert gas.

-

Under a positive pressure of nitrogen or argon, charge the flask with a solution of ethylmagnesium bromide in anhydrous ether.

-

Dissolve 3,3-dimethyl-2-pentanone in anhydrous ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the Grignard reagent at 0 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

-

Alkylation (Williamson Ether Synthesis Analogue): This step is a simplification for illustrative purposes, as direct alkylation of the resulting alkane is not feasible. A more realistic multi-step synthesis would be required.

-

Purification:

-

Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

-

Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

-

Determination of Boiling Point

Objective: To determine the boiling point of this compound at atmospheric pressure.

Materials:

-

Purified this compound

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus.

-

Place a small volume of the purified this compound and a few boiling chips into the distilling flask.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distilling flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate. This temperature is the boiling point.

Determination of Density

Objective: To determine the density of this compound at a specific temperature.

Materials:

-

Purified this compound

-

Pycnometer (a flask of a known volume)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Remove any excess liquid that has expanded and reweigh the pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and property determination of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: Workflow for the determination of physical and spectroscopic properties.

Safety and Handling

-

Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

-

Inhalation: Avoid inhaling vapors. May cause respiratory irritation.

-

Skin and Eye Contact: May cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ingestion: Do not ingest.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemical.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound. The tabulated data, experimental protocols, and workflow diagrams offer a comprehensive resource for researchers and professionals. Due to the limited availability of experimental data, some values are based on estimations and should be confirmed through empirical testing for critical applications. The provided protocols offer a starting point for such experimental verification.

References

An In-depth Technical Guide to 4-Ethyl-2,3,3-trimethylheptane (CAS Number: 62199-16-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-2,3,3-trimethylheptane, a saturated branched-chain alkane. Due to a notable scarcity of specific experimental data in publicly accessible literature, this document consolidates available physicochemical properties and contextualizes them with general information on similar branched alkanes. It outlines general synthetic approaches and discusses the expected toxicological profile based on related C12 hydrocarbon compounds. This guide is intended to serve as a foundational resource for researchers and professionals, highlighting the current knowledge gaps and potential areas for future investigation.

Physicochemical Properties

This compound is a C12H26 isomer with a molecular weight of approximately 170.33 g/mol .[1][2] It is a branched-chain alkane, a class of compounds known for their lower boiling points compared to their straight-chain counterparts, a characteristic that makes them useful in applications where volatility is a factor.[3] While extensive experimental data for this specific isomer is limited, the following table summarizes the available quantitative information.

| Property | Value | Source |

| CAS Number | 62199-16-0 | [1][2] |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.3348 g/mol | [2] |

| Boiling Point | 199 °C | [4] |

| Density | 0.7850 g/cm³ | [4] |

| Refractive Index | 1.4371 | [4] |

| Melting Point (Estimated) | -50.8 °C | [4] |

Spectroscopic Data

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented. However, general methodologies for the preparation of highly branched alkanes can be applied.[5] These methods often involve the formation of new carbon-carbon bonds through techniques such as alkylation, Grignard reactions, or Wittig reactions followed by hydrogenation.[6][7]

One plausible synthetic approach involves the alkylation of a smaller alkane or the coupling of alkyl halides.[8] For instance, a Grignard reaction could be employed to create the tertiary alcohol precursor, which is then deoxygenated to the final alkane.[9]

Below is a generalized workflow for the synthesis of a highly branched alkane, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis of a highly branched alkane.

Biological Activity and Toxicology

Specific toxicological studies on this compound have not been identified. However, data on similar C9-C12 isoalkanes suggest a low order of acute toxicity.[10] For a mixture of C12-14 iso-alkanes, the oral LD50 in rats was found to be greater than 5000 mg/kg, and the dermal LD50 was greater than 2000 mg/kg.[9] Inhalation of high concentrations of similar alkanes may cause central nervous system effects such as dizziness.[10]

Branched alkanes are generally considered to have low systemic toxicity and are not expected to be genotoxic.[11] Some long-chain alkanes have been investigated for their potential cocarcinogenic or promoting activities, though the direct relevance to this specific isomer is unknown.[1] As with many hydrocarbons, there is a potential for aspiration hazard if the liquid is ingested.[9]

The following diagram illustrates a simplified overview of the potential metabolic pathway for alkanes in biological systems, which generally involves oxidation to alcohols and subsequent conversion to fatty acids.

Caption: Simplified general metabolic pathway for alkanes.

Applications and Areas for Future Research

Due to its branched structure, this compound may have potential applications as a component in fuels to improve octane (B31449) ratings or as a specialty solvent.[8] Its well-defined structure could also make it a useful standard in analytical chemistry for the identification of complex hydrocarbon mixtures.

The significant lack of empirical data for this compound presents numerous opportunities for future research. Key areas for investigation include:

-

Definitive Spectroscopic Analysis: Acquiring and publishing the ¹H NMR, ¹³C NMR, and mass spectra of a purified sample.

-

Development of a Specific Synthesis Protocol: Documenting a reliable and efficient method for its preparation.

-

Toxicological and Biological Studies: Conducting in vitro and in vivo studies to determine its specific toxicological profile and any potential biological activities.

-

Investigation of Physical Properties: Precise measurement of properties such as viscosity, surface tension, and vapor pressure at various temperatures.

Conclusion

This compound represents a specific isomer within the vast landscape of saturated hydrocarbons. While its basic physicochemical properties can be estimated or have been sparsely reported, a detailed experimental characterization is largely absent from the current scientific literature. This guide serves to collate the available information and highlight the need for further research to fully understand the chemical, physical, and biological properties of this compound, which could unlock its potential in various scientific and industrial applications.

References

- 1. Correlation of cocarcinogenic activity among n-alkanes with their physical effects on phospholipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. heptane, 4-ethyl-2,3,3-trimethyl- [webbook.nist.gov]

- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. Buy this compound (EVT-14678662) | 62199-16-0 [evitachem.com]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. scribd.com [scribd.com]

- 11. 4-Ethyl-2,3,5-trimethylheptane | C12H26 | CID 53428902 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of C12H26 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of various isomers of dodecane (B42187) (C12H26). The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the properties of these aliphatic hydrocarbons are of interest. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides a logical workflow for these experimental processes.

Dodecane, a saturated hydrocarbon with the molecular formula C12H26, exists in 355 structural isomers, each with unique physical and chemical characteristics. The degree of branching in the carbon chain significantly influences these properties, affecting parameters such as boiling point, melting point, density, viscosity, and refractive index. Understanding these variations is crucial for applications ranging from solvent chemistry and fuel technology to the formulation of pharmaceutical products.

Physicochemical Data of Selected C12H26 Isomers

The following tables summarize key physicochemical properties for n-dodecane and a selection of its branched isomers, allowing for a clear comparison of the impact of structural differences.

| Isomer Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| n-Dodecane | C12H26 | 216.2 | -9.6 | 0.749 | 1.4216 |

| 2-Methylundecane | C12H26 | 210 | -46.8 | 0.740 | 1.421 |

| 3-Methylundecane | C12H26 | 211 | N/A | N/A | N/A |

| 4-Methylundecane | C12H26 | 209.8 | -67.9 | 0.7478 | 1.4231 |

| 5-Methylundecane | C12H26 | N/A | N/A | N/A | N/A |

| 2,2-Dimethyldecane | C12H26 | 201 | N/A | 0.744 | 1.419 |

| 2,2,4,6,6-Pentamethylheptane | C12H26 | 177.65 | -67 | 0.7487 | 1.419 |

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental procedures. The following sections detail the methodologies for each key experiment.

Determination of Boiling Point

The boiling point of the C12H26 isomers can be determined using a method based on the ASTM D86 standard test method for distillation of petroleum products .[1][2][3]

Principle: This test method involves the distillation of a small batch of the liquid sample at atmospheric pressure to determine its boiling range characteristics.[1][2][4]

Apparatus:

-

Distillation flask

-

Condenser and cooling bath

-

Flask support and heat source

-

Receiver cylinder

-

Calibrated temperature measuring device

Procedure:

-

A measured volume of the sample is placed in the distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The condensate is collected in a graduated receiving cylinder.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.[2]

-

For a pure compound like an isomer of dodecane, the boiling point should remain constant throughout the distillation process.

Determination of Melting/Freezing Point

The melting point (or freezing point) can be determined following a procedure analogous to the ASTM D2386 standard test method for the freezing point of aviation fuels .[5][6][7]

Principle: This method determines the temperature at which solid hydrocarbon crystals, formed upon cooling, disappear when the temperature is allowed to rise.

Apparatus:

-

Jacketed sample tube

-

Stirrer

-

Calibrated thermometer or temperature probe

-

Cooling bath

Procedure:

-

The liquid sample is placed in the jacketed tube.

-

The sample is cooled in the cooling bath while being continuously stirred.

-

The temperature is monitored, and the point at which solid crystals begin to form is noted.

-

The tube is then removed from the bath, and the sample is allowed to warm slowly with continuous stirring.

-

The temperature at which the last of the hydrocarbon crystals completely disappears is recorded as the melting point.

Determination of Density

The density of the liquid isomers can be accurately measured using a pycnometer. The procedure is based on determining the mass of a known volume of the liquid.[8][9][10][11]

Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference substance (like water), and then filled with the sample liquid, the density of the sample can be calculated.[9][11]

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermostatic bath

-

Pasteur pipet

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with distilled water of a known temperature and weighed to determine the mass of the water. The volume of the pycnometer can be calculated from the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with the C12H26 isomer.

-

Care is taken to ensure there are no air bubbles, and the pycnometer is placed in a thermostatic bath to bring the sample to the desired temperature (e.g., 20°C).

-

The outside of the pycnometer is carefully dried, and it is weighed.

-

The density is calculated by dividing the mass of the isomer by the volume of the pycnometer.

Alternatively, a digital density meter can be used, following procedures outlined in ASTM D4052 .[11]

Determination of Viscosity

The kinematic viscosity of the dodecane isomers can be measured using a calibrated glass capillary viscometer, as detailed in ASTM D445 .[12][13][14][15][16]

Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through the capillary of a viscometer at a controlled temperature.[12][13][16]

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type)

-

Viscometer holder

-

Constant temperature bath

-

Timing device

Procedure:

-

The appropriate viscometer is selected based on the expected viscosity of the sample.

-

The viscometer is charged with the sample and placed vertically in the constant temperature bath until it reaches thermal equilibrium.

-

The liquid is drawn up through the capillary to a point above the upper timing mark.

-

The time taken for the liquid meniscus to flow between the upper and lower timing marks is accurately measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Determination of Refractive Index

The refractive index of the liquid isomers can be determined using an Abbe refractometer.[17][18][19][20][21]

Principle: An Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample placed between two prisms. This critical angle is directly related to the refractive index of the sample.[17][20][21]

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium lamp or a white light source with a compensator)

-

Constant temperature water circulator

-

Dropper

Procedure:

-

The prisms of the refractometer are cleaned and a few drops of the sample are placed on the measuring prism.

-

The prisms are closed and the instrument is allowed to reach thermal equilibrium, often with the aid of a constant temperature water circulator.

-

The light source is switched on, and the user looks through the eyepiece, adjusting the coarse and fine control knobs until the field of view is divided into a light and a dark region.

-

If using a white light source, the compensator is adjusted to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white dividing line.

-

The control knob is used to align this dividing line with the crosshairs in the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination and comparative analysis of the physicochemical properties of C12H26 isomers.

References

- 1. matestlabs.com [matestlabs.com]

- 2. artinazma.net [artinazma.net]

- 3. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]

- 4. fluidlife.com [fluidlife.com]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. store.astm.org [store.astm.org]

- 8. ised-isde.canada.ca [ised-isde.canada.ca]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. che.utah.edu [che.utah.edu]

- 12. store.astm.org [store.astm.org]

- 13. ASTM D445 - eralytics [eralytics.com]

- 14. store.astm.org [store.astm.org]

- 15. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 16. ppapco.ir [ppapco.ir]

- 17. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 18. refractometer.pl [refractometer.pl]

- 19. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 20. hinotek.com [hinotek.com]

- 21. qcequipment.wordpress.com [qcequipment.wordpress.com]

Spectroscopic Analysis of 4-Ethyl-2,3,3-trimethylheptane: A Technical Guide

Introduction

4-Ethyl-2,3,3-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] As a saturated hydrocarbon, its structural elucidation relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data. This information is crucial for researchers and scientists involved in the identification and characterization of complex organic molecules in fields such as drug development, petrochemistry, and materials science.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using validated prediction software. It is important to note that while these predictions are based on established algorithms, they may differ slightly from experimental values.

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H-NMR chemical shifts for this compound are summarized in the table below.

| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | ~0.8-0.9 | Triplet | 3H |

| 2 | ~1.2-1.4 | Multiplet | 2H |

| 5 | ~0.8-0.9 | Triplet | 3H |

| 6 | ~1.2-1.4 | Multiplet | 2H |

| 7 | ~0.8-0.9 | Doublet | 3H |

| 8 | ~0.8-0.9 | Singlet | 3H |

| 9 | ~0.8-0.9 | Singlet | 3H |

| 10 | ~1.5-1.7 | Multiplet | 1H |

| 11 | ~1.5-1.7 | Multiplet | 1H |

| 12 | ~0.8-0.9 | Doublet | 3H |

Note: The chemical shifts of protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C-NMR chemical shifts for this compound are presented below.

| Atom Number | Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~23 |

| C3 | ~35 (Quaternary) |

| C4 | ~45 |

| C5 | ~11 |

| C6 | ~25 |

| C7 | ~20 |

| C8 | ~28 |

| C9 | ~28 |

| C10 | ~38 |

| C11 | ~48 |

| C12 | ~18 |

Note: sp³-hybridized carbons in alkanes generally absorb from 0 to 90 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for identification. For branched alkanes like this compound, fragmentation tends to occur at the branching points, leading to the formation of stable carbocations.

The predicted mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of the compound. However, for highly branched alkanes, the molecular ion peak can be of low abundance or even absent. The spectrum would be characterized by a series of fragment ions.

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 170 | [C₁₂H₂₆]⁺ | Molecular Ion |

| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl radical (-C₂H₅) |

| 127 | [C₉H₁₉]⁺ | Loss of a propyl radical (-C₃H₇) |

| 99 | [C₇H₁₅]⁺ | Cleavage at the C4-C5 bond |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C3-C4 bond with rearrangement |

| 71 | [C₅H₁₁]⁺ | Cleavage at the C2-C3 bond |

| 57 | [C₄H₉]⁺ | Tertiary butyl cation, often a base peak in branched alkanes |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring NMR and Mass Spectrometry data for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of proton and carbon signals.

1. Sample Preparation:

-

Dissolve approximately 5-25 mg of the alkane sample in a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample volume should be around 0.5-0.7 mL.

2. Instrument Parameters (¹H-NMR):

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Spectral Width: 0-15 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

3. Instrument Parameters (¹³C-NMR):

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Spectral Width: 0-220 ppm

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of volatile compounds like branched alkanes.

1. Sample Preparation:

-

Prepare a dilute solution of the alkane in a volatile organic solvent (e.g., hexane, dichloromethane).

2. Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless inlet, typically operated in split mode.

-

Injector Temperature: 250-300 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

-

Oven Temperature Program: A temperature ramp is typically used, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min.

3. Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-300.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure, as well as a typical experimental workflow.

Caption: Relationship between spectroscopic data and molecular structure.

Caption: Generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 4-Ethyl-2,3,3-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 4-Ethyl-2,3,3-trimethylheptane, including its nomenclature, physicochemical properties, and synthetic considerations. The information is presented to support research and development activities where this molecule may be of interest.

IUPAC Nomenclature and Molecular Structure

The systematic name for an organic compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3] The name this compound is derived as follows:

-

Identification of the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified. In this case, the longest chain consists of seven carbon atoms, which corresponds to the parent alkane "heptane".

-

Numbering the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible locants (numbers).

-

Identifying and Naming Substituents : The groups attached to the parent chain are identified. In this molecule, there is one ethyl group (-CH₂CH₃) and three methyl groups (-CH₃).

-

Assigning Locants to Substituents : The position of each substituent on the parent chain is indicated by a number. The substituents are located at positions 2, 3, 3, and 4.

-

Alphabetizing Substituents : The substituents are listed in alphabetical order (ethyl before methyl).

-

Use of Prefixes : Prefixes such as "di-", "tri-", and "tetra-" are used to indicate the presence of multiple identical substituents. These prefixes are not considered when alphabetizing.

Following these rules, the correct IUPAC name is This compound .[4]

A visual representation of the IUPAC naming logic is provided below.

References

Molecular structure of 4-Ethyl-2,3,3-trimethylheptane

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-2,3,3-trimethylheptane

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in drug development and organic chemistry. This document consolidates available data on its physicochemical properties and outlines general experimental protocols relevant to its class of compounds. Visualizations of synthetic pathways and experimental workflows are provided to facilitate a deeper understanding of the concepts discussed.

Introduction

This compound is a branched-chain alkane, a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure, characterized by a heptane (B126788) backbone with multiple methyl and ethyl substituents, makes it a subject of interest in fields such as organic synthesis and fuel research.[2] As with other branched alkanes, its properties are influenced by its specific isomeric structure, which affects its physical characteristics like boiling point and viscosity. This guide delves into the specifics of its molecular architecture and related chemical data.

Molecular Structure and Identification

The structural formula of this compound reveals a seven-carbon main chain (heptane). An ethyl group is attached to the fourth carbon, and three methyl groups are located at the second and third positions. The presence of a quaternary carbon at the third position is a notable feature of its structure.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C12H26[1][3] |

| CAS Number | 62199-16-0[1][3] |

| SMILES String | CCCC(CC)C(C)(C)C(C)C[1] |

| InChI Key | VIIXOXRHJWHIBP-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, potential applications, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 170.33 g/mol | [1][3] |

| Boiling Point | 199°C (estimated) | [4] |

| Melting Point | -50.8°C (estimated) | [4] |

| Density | 0.7850 g/cm³ (estimated) | [4] |

| Refractive Index | 1.4371 (estimated) | [4] |

Synthesis and Reactions

Synthesis

The synthesis of branched alkanes like this compound typically involves alkylation reactions.[2] One common conceptual approach is the use of organometallic reagents, such as Grignard reagents, to form new carbon-carbon bonds. For instance, a multi-step synthesis could involve the reaction of an appropriate alkyl halide with magnesium to form a Grignard reagent, which then reacts with a suitable ketone or another electrophile, followed by reduction and further functional group manipulations.

References

Synthesis of Highly Branched C12 Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to highly branched C12 alkanes. These compounds are of significant interest as high-performance fuels, lubricants, and as inert solvents in various chemical and pharmaceutical applications. This document details three core synthetic strategies: hydroisomerization of n-dodecane, oligomerization of light olefins, and alkylation of smaller alkanes. For each method, detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in their understanding and application of these synthetic approaches.

Hydroisomerization of n-Dodecane

Hydroisomerization is a key industrial process for converting linear alkanes, such as n-dodecane, into their more valuable branched isomers. This process is typically carried out over bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement. The degree of branching and the overall yield of iso-dodecanes are highly dependent on the catalyst properties and reaction conditions.

Experimental Protocols

Protocol 1: Hydroisomerization of n-Dodecane over Pt/SAPO-11 Catalyst

This protocol is based on studies investigating the hydroisomerization of n-dodecane using platinum supported on silicoaluminophosphate molecular sieves.

-

Catalyst Preparation:

-

The SAPO-11 molecular sieve is synthesized via hydrothermal methods.

-

The synthesized SAPO-11 is calcined in air at 550 °C for 3 hours.

-

0.5 wt% Platinum is loaded onto the SAPO-11 support by incipient wetness impregnation using an aqueous solution of H₂PtCl₆.

-

The impregnated catalyst is dried at 120 °C overnight, followed by calcination in air at 350 °C for 3 hours.

-

-

Hydroisomerization Reaction:

-

The reaction is performed in a fixed-bed continuous-flow reactor.

-

The Pt/SAPO-11 catalyst is placed in the reactor and reduced in situ under a hydrogen flow at 400 °C for 2 hours.

-

n-Dodecane is fed into the reactor along with hydrogen at the desired flow rates.

-

Typical reaction conditions are:

-

Temperature: 320-380 °C

-

Pressure: 1.0-3.0 MPa

-

Weight Hourly Space Velocity (WHSV): 1.0-4.0 h⁻¹

-

H₂/n-dodecane molar ratio: 15:1

-

-

The reaction products are cooled, and the liquid and gas phases are separated.

-

The liquid products are analyzed by gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity to various iso-dodecane isomers.

-

Protocol 2: Hydroisomerization of n-Dodecane over Pt/ZSM-22 Catalyst

This protocol outlines the use of platinum supported on ZSM-22 zeolite, which exhibits shape selectivity influencing the distribution of branched isomers.

-

Catalyst Preparation:

-

ZSM-22 zeolite is synthesized and calcined.

-

The zeolite is treated with a citric acid solution to modify its acidic properties.

-

Platinum (0.5 wt%) is introduced by impregnation with a solution of tetraammineplatinum(II) nitrate.

-

The catalyst is dried and calcined.

-

-

Hydroisomerization Reaction:

-

The reaction is carried out in a fixed-bed reactor.

-

The catalyst is reduced under hydrogen flow prior to the reaction.

-

Reaction conditions are set as follows:

-

Temperature: 280-340 °C

-

Pressure: 4.0 MPa

-

Liquid Hourly Space Velocity (LHSV): 1.2 h⁻¹

-

H₂/n-dodecane volume ratio: 750

-

-

Data Presentation

| Catalyst | Temperature (°C) | Pressure (MPa) | n-Dodecane Conversion (%) | iso-Dodecane Selectivity (%) | Reference |

| 0.5 wt% Pt/SAPO-11 | 320 | 0.1 | 76 | 80 | [1] |

| Pt/ZSM-22-CA-2 | 320 | 4.0 | ~90 | ~85 | [2] |

| Pt/ZSM-22-CA-3 | 320 | 4.0 | ~90 | ~80 | [2] |

| Pt/siliceous ZSM-22 (0.2 wt% Pt) | 290 | 4.0 | 29 | 96 | [3] |

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

Caption: Hydroisomerization mechanism on a bifunctional catalyst.

Oligomerization of Light Olefins

Oligomerization involves the coupling of smaller olefin molecules (monomers) to form larger molecules (oligomers). By selecting appropriate catalysts and reaction conditions, this process can be tailored to produce highly branched C12 olefins, which can then be hydrogenated to the corresponding alkanes.

Experimental Protocols

Protocol 3: Dimerization of Isobutylene (B52900) to Diisobutylene

This protocol describes the dimerization of isobutylene, a key step in the synthesis of highly branched C8 and subsequently C12 alkanes.

-

Catalyst: Acidic ion-exchange resin (e.g., Amberlyst 15).

-

Reaction Setup:

-

The reaction is conducted in a fixed-bed tubular reactor.

-

The reactor is packed with the acidic resin catalyst.

-

-

Reaction Procedure:

-

A feed stream containing isobutylene (and often a diluent like isobutane) is passed through the catalyst bed.

-

The reaction temperature is maintained between 50-100 °C.

-

The pressure is kept sufficiently high to maintain the liquid phase (e.g., 1.0-2.5 MPa).

-

The liquid hourly space velocity (LHSV) is typically in the range of 1-5 h⁻¹.

-

The product stream, rich in diisobutylene isomers (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), is collected.

-

The diisobutylene can be separated by distillation.

-

Protocol 4: Hydrogenation of Diisobutylene to Isooctane (B107328)

-

Catalyst: 5% Palladium on carbon (Pd/C).

-

Reaction Setup: A batch reactor (e.g., a Parr autoclave) is suitable for lab-scale synthesis.

-

Hydrogenation Procedure:

-

Diisobutylene and the Pd/C catalyst are charged into the reactor.

-

The reactor is sealed and purged with hydrogen.

-

The reactor is pressurized with hydrogen to 100-500 psi.

-

The mixture is stirred and heated to 50-100 °C.

-

The reaction is monitored by the uptake of hydrogen.

-

Upon completion, the catalyst is filtered off, and the isooctane (2,2,4-trimethylpentane) is obtained.

-

Data Presentation

| Feed Olefin(s) | Catalyst | Temperature (°C) | Pressure (MPa) | C12 Selectivity (%) | Degree of Branching | Reference |

| Propylene | Solid Phosphoric Acid | 195-210 | 4.5-5.5 | Variable (part of oligomer mix) | High | [4] |

| 1-Butylene | Ni/SiO₂-Al₂O₃ | 120 | 4.0 | ~20 | High (in C8 fraction) | [5] |

| Propylene + 1-Butylene | Ni/SiO₂-Al₂O₃ | 120 | 4.0 | ~18 | High | [5] |

| Isobutylene | Amberlyst 15 | 80-130 | >1.0 | (Forms C8, then can be further reacted) | High | [6] |

Signaling Pathways and Experimental Workflows

Caption: Pathway for the synthesis of branched alkanes via olefin oligomerization.

Alkylation

Alkylation in the context of branched alkane synthesis refers to the reaction of a low-molecular-weight alkane, typically isobutane (B21531), with an olefin. This process is catalyzed by strong acids and is a cornerstone of producing high-octane gasoline components. By carefully selecting the reactants, highly branched C12 alkanes can be synthesized.

Experimental Protocols

Protocol 5: Sulfuric Acid Catalyzed Alkylation of Isobutane with Butene

This protocol is a lab-scale representation of the industrial alkylation process.

-

Reactants:

-

Isobutane

-

A C4 olefin stream (e.g., 1-butene, 2-butene, isobutylene)

-

Concentrated sulfuric acid (98-99%)

-

-

Reaction Setup:

-

The reaction is carried out in a well-stirred, cooled batch reactor.

-

A high ratio of isobutane to olefin is crucial to suppress polymerization.

-

-

Reaction Procedure:

-

Isobutane and sulfuric acid are charged into the reactor and cooled to 0-10 °C.

-

The olefin is fed slowly into the vigorously stirred mixture.

-

The temperature is maintained at 0-10 °C throughout the addition.

-

A high isobutane-to-olefin molar ratio (e.g., 10:1 to 20:1) is maintained.

-

After the olefin addition is complete, the mixture is stirred for an additional 15-30 minutes.

-

The stirring is stopped, and the mixture is allowed to separate into the acid and hydrocarbon phases.

-

The hydrocarbon phase (alkylate) is carefully decanted, washed with a dilute base (e.g., sodium bicarbonate solution) and then with water, and finally dried over an anhydrous drying agent (e.g., MgSO₄).

-

The alkylate is analyzed by GC to determine its composition, which will include a range of branched alkanes, including C8 and C12 isomers.

-

Data Presentation

| Olefin Feed | Catalyst | Temperature (°C) | Isobutane/Olefin Ratio | C8 Alkylate (TMPs) Selectivity (%) | C12+ Alkylate Selectivity (%) | Reference |

| Butenes | H₂SO₄ | 0-10 | 10:1 | High | Low | [7] |

| Butenes | H₂SO₄ | >20 | Low | Lower | Higher | [7] |

| 2-Butene | Ionic Liquid | 10 | 10:1 | High | Low | [8] |

Signaling Pathways and Experimental Workflows

Caption: Alkylation mechanism showing the formation of C8 and C12 alkanes.

Conclusion

The synthesis of highly branched C12 alkanes can be achieved through several effective routes, each with its own advantages and challenges. Hydroisomerization of n-dodecane offers a direct path to branched isomers, with the degree of branching controllable through catalyst selection, particularly shape-selective zeolites. Oligomerization of light olefins provides a versatile method for building up the carbon backbone, often leading to highly branched structures. Finally, alkylation remains a powerful technique for producing high-quality branched alkanes, although it requires careful control of reaction conditions to maximize the yield of the desired products and minimize side reactions. The choice of synthetic strategy will depend on the desired isomer distribution, available feedstocks, and process economics. This guide provides the foundational knowledge for researchers to explore and optimize these methods for their specific applications.

References

- 1. datapdf.com [datapdf.com]

- 2. Study of CA-treated ZSM-22 zeolite with enhanced catalytic performance in the hydroisomerization of long-chain n-dodecane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. High selectivity for n-dodecane hydroisomerization over highly siliceous ZSM-22 with low Pt loading - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. avant-al.com [avant-al.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]

- 8. researchgate.net [researchgate.net]

The Labyrinth of Twelve Carbons: A Technical Guide to the Discovery and Isolation of Dodecane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dodecane (B42187), a saturated hydrocarbon with the chemical formula C₁₂H₂₆, represents a fascinating microcosm of isomeric complexity. With 355 possible structural isomers, the separation and characterization of these closely related compounds present a significant analytical challenge and a potential opportunity in various scientific fields, including drug development.[1] This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of dodecane isomers, with a focus on methodologies relevant to research and pharmaceutical applications.

The Isomeric Landscape of Dodecane

The structural diversity of dodecane arises from the various branching patterns of its carbon skeleton. This branching significantly influences the physicochemical properties of each isomer, such as boiling point, melting point, and density. Understanding these variations is crucial for developing effective separation strategies. Generally, increased branching leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.[2] Conversely, more compact and symmetrical structures can pack more efficiently into a crystal lattice, resulting in a higher melting point.

Quantitative Data on Dodecane Isomers

The following table summarizes the key physical properties of n-dodecane and a selection of its branched isomers, illustrating the impact of molecular structure on these characteristics.

| Isomer Name | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Dodecane | Dodecane | 112-40-3 | 216.3[3] | -9.6[3] | 0.749 @ 20°C[1] |

| 2-Methylundecane | 2-Methylundecane | 7045-71-8 | 210[4] | -46.8[4] | 0.740 @ 25°C |

| 3-Methylundecane | 3-Methylundecane | 1002-43-3 | 211[5] | -58[5] | 0.750 @ 25°C |

| 4-Methylundecane (B1196022) | 4-Methylundecane | 2980-69-0 | 209.8[1] | -67.9[6] | 0.750 @ 25°C[7] |

| 5-Methylundecane (B167939) | 5-Methylundecane | 1632-70-8 | 204[5] | - | 0.751 @ 20°C[8] |

| 2,2-Dimethyldecane | 2,2-Dimethyldecane | 17302-37-3 | 201[9] | -50.8[9] | 0.744 @ 25°C[10] |

| 2,6-Dimethyldecane | 2,6-Dimethyldecane | 13150-81-7 | ~220[11] | - | ~0.74 @ 20°C[11] |

| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | 177.7[8] | -67[8] | 0.749 @ 20°C[8] |

Experimental Protocols for Isolation and Identification

The isolation of specific dodecane isomers from complex mixtures, such as petroleum fractions or synthetic reaction products, requires a combination of separation techniques. Historically, fractional distillation and crystallization were the primary methods for isolating n-alkanes.[9] Modern approaches leverage advanced chromatographic techniques for high-resolution separation and definitive identification.

Preparative Gas Chromatography (pGC) for Isomer Isolation

Preparative Gas Chromatography is a powerful technique for isolating pure isomers from a mixture.[4][12]

Objective: To isolate individual dodecane isomers from a mixture for further characterization and use.

Methodology:

-

System Preparation:

-

Utilize a preparative gas chromatograph equipped with a high-capacity, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Ensure the injector, detector, and collection traps are optimized for preparative-scale injections and recovery.[12]

-

-

Sample Injection:

-

Dissolve the dodecane isomer mixture in a volatile solvent (e.g., hexane) at a high concentration.

-

Perform a large-volume injection onto the column.

-

-

Chromatographic Separation:

-

Employ a temperature program that provides optimal resolution of the target isomers. A slow temperature ramp is often necessary to separate closely boiling isomers.

-

Use a carrier gas (e.g., helium or hydrogen) at a flow rate optimized for separation efficiency and analysis time.

-

-

Fraction Collection:

-

Use a post-column splitter to direct a small portion of the effluent to a detector (e.g., Flame Ionization Detector - FID) and the majority to a collection system.

-

The collection system should consist of cooled traps to condense and collect the individual isomer fractions as they elute from the column.[12]

-

-

Purity Analysis:

-

Analyze the collected fractions using analytical GC-MS to confirm the purity of each isolated isomer.

-

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) with Mass Spectrometry (MS) for Identification

For the detailed analysis of complex hydrocarbon mixtures containing numerous dodecane isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers superior resolving power compared to conventional GC.[13][14][15]

Objective: To separate and identify the individual dodecane isomers within a complex mixture.

Methodology:

-

Instrumentation:

-

A GCxGC system equipped with a thermal or flow modulator and a time-of-flight mass spectrometer (TOF-MS) for fast data acquisition.[16]

-

-

Column Set:

-

First Dimension (¹D): A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) for separation based primarily on boiling point.[13]

-

Second Dimension (²D): A short, polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness, 50% phenyl-polysiloxane) for separation based on polarity.

-

-

GCxGC Conditions:

-

Injector: Split/splitless inlet at a temperature appropriate for volatile hydrocarbons (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: 2°C/min to 220°C.

-

Hold at 220°C for 10 minutes.

-

-

Modulation Period: A short modulation period (e.g., 4-6 seconds) to ensure adequate sampling of the peaks eluting from the first dimension.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Acquisition Rate: High acquisition rate (e.g., 100-200 spectra/s) to accurately define the narrow peaks from the second dimension.

-

-

Data Analysis:

-

Use specialized GCxGC software to generate a two-dimensional chromatogram (contour plot).

-

Identify individual isomers by comparing their mass spectra with libraries (e.g., NIST) and their retention times in both dimensions. The structured nature of the GCxGC plot, where chemically similar compounds elute in distinct regions, aids in identification.[13]

-

Relevance and Potential in Drug Development

While not traditionally considered active pharmaceutical ingredients (APIs), dodecane and its isomers are gaining attention in drug development for their roles as excipients and their potential biological activities.

Dodecane Isomers as Drug Delivery Vehicles

The physicochemical properties of dodecane isomers make them suitable for use in various drug delivery systems. Their lipophilic nature allows them to act as oil phases in emulsions and nanoemulsions, which can enhance the solubility and bioavailability of poorly water-soluble drugs. Furthermore, certain isomers can function as skin penetration enhancers, facilitating the transdermal delivery of APIs. The degree of branching can influence the fluidity of the formulation and its interaction with the stratum corneum, thereby affecting drug permeation.

Biological Activity of Dodecane Isomers

Emerging research has indicated that dodecane and some of its isomers possess intrinsic biological activities. Studies have reported their antimicrobial and antifungal properties. The mechanism of action is thought to involve the disruption of microbial cell membranes. This suggests potential applications in topical antiseptic formulations or as adjuvants to enhance the efficacy of existing antimicrobial agents. The specific isomer and its stereochemistry can significantly impact its biological activity, highlighting the importance of isolating and studying pure isomers.

Workflow for Discovery and Isolation of Dodecane Isomers

The following diagram illustrates a logical workflow for the discovery, isolation, and characterization of dodecane isomers from a complex hydrocarbon source.

Caption: A logical workflow for the discovery, isolation, and characterization of dodecane isomers.

Conclusion

The vast number of dodecane isomers presents both a formidable challenge and a significant opportunity for researchers. The development and application of advanced separation and analytical techniques, such as preparative gas chromatography and comprehensive two-dimensional gas chromatography, are essential for unlocking the potential of these individual molecules. As our understanding of the unique properties and biological activities of specific dodecane isomers grows, their application in specialized fields, including the formulation and delivery of pharmaceuticals, is poised to expand. This guide provides a foundational framework for scientists and professionals to navigate the complex world of dodecane isomers and harness their potential for scientific and therapeutic advancement.

References

- 1. Buy 4-Methylundecane | 2980-69-0 [smolecule.com]

- 2. CAS 2980-69-0: 4-methylundecane | CymitQuimica [cymitquimica.com]

- 3. What is GCxGC? [sepsolve.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 5-methylundecane [stenutz.eu]

- 6. 4-methylundecane [chemister.ru]

- 7. 4-methylundecane | 2980-69-0 [chemnet.com]

- 8. echemi.com [echemi.com]

- 9. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Middle Distillates Analysis and 2-dimensional Gas Chromatography [intertek.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Comprehensive two-dimensional gas chromatography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on 4-Ethyl-2,3,3-trimethylheptane and its Role in Fuel Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes are critical components of modern fuels, significantly influencing combustion properties such as the octane (B31449) number. This technical guide focuses on 4-Ethyl-2,3,3-trimethylheptane, a C12 iso-alkane, exploring its physicochemical properties, its potential role in fuel research, and the standardized methodologies for evaluating its performance. Due to the scarcity of direct experimental data for this specific isomer, this document outlines the established principles of fuel science to contextualize its expected behavior. It also provides detailed experimental protocols for determining key fuel parameters and presents a generalized synthesis pathway. This guide serves as a foundational resource for researchers investigating novel fuel additives and formulations.

Introduction

The constant drive for more efficient and cleaner internal combustion engines necessitates the development of high-performance fuels. The anti-knock quality of a fuel, quantified by its octane number, is a primary determinant of engine performance. Branched alkanes are known to possess higher octane ratings compared to their linear counterparts, making them desirable components in gasoline formulations. This compound (C12H26) is a highly branched alkane whose complex structure suggests it may have favorable combustion characteristics. This document provides a comprehensive overview of its properties, potential applications in fuel science, and the experimental procedures required for its evaluation.

Physicochemical and Fuel Properties

Table 1: Physicochemical and Estimated Fuel Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C12H26 | - |

| Molecular Weight | 170.33 g/mol | - |

| CAS Number | 62199-16-0 | - |

| Boiling Point | Estimated: 190-210 °C | Based on trends for C12 alkanes |

| Density | Estimated: 0.77-0.79 g/cm³ | Based on trends for C12 alkanes |

| Research Octane Number (RON) | Estimated: >100 | QSPR models and trends for highly branched alkanes[5][6][7] |

| Motor Octane Number (MON) | Estimated: >90 | QSPR models and trends for highly branched alkanes[5][6][7] |

| Heat of Combustion (ΔH_c) | Estimated: ~ -7,700 kJ/mol | Group contribution methods and trends of decreasing ΔH_c with branching[2][8] |

Synthesis of this compound

The synthesis of highly branched alkanes like this compound can be achieved through several general organic synthesis routes, including alkylation and isomerization. A specific, detailed protocol for this particular isomer is not widely published; however, a generalized approach can be described.

Generalized Synthesis Pathway: Alkylation

Alkylation in petroleum refining is a common method to produce high-octane gasoline components by reacting isobutane (B21531) with light alkenes.[9][10] A laboratory-scale synthesis of a specific branched alkane like this compound would likely involve a multi-step process using Grignard reagents or other organometallic coupling reactions to achieve the desired carbon skeleton.

A plausible, though not experimentally verified, retrosynthetic analysis suggests that the molecule could be constructed by forming a key carbon-carbon bond, for example, between a C8 and a C4 fragment.

Caption: Generalized Grignard synthesis pathway for a highly branched alkane.

Role in Fuel Research

The primary interest in this compound for fuel research lies in its potential as a high-octane blending component for gasoline. Its highly branched structure is expected to confer excellent anti-knock properties.

Anti-Knock Properties

Engine knock, or detonation, is the premature and uncontrolled combustion of the air-fuel mixture in an engine cylinder. This phenomenon reduces engine efficiency and can cause damage. The octane number of a fuel is a measure of its resistance to knocking. Highly branched alkanes, due to their molecular structure, tend to form more stable carbocation intermediates during the initial stages of combustion, which slows down the auto-ignition process and prevents knocking.[11]

Experimental Protocols

To precisely determine the fuel properties of this compound, standardized experimental procedures must be followed.

Determination of Octane Number

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

5.1.1. Research Octane Number (RON) - ASTM D2699

This method assesses the anti-knock performance under mild, low-speed operating conditions.

-

Apparatus: A CFR engine with a variable compression ratio.

-

Procedure:

-

The CFR engine is operated under the specified conditions for the RON test (e.g., 600 rpm engine speed).

-

The test fuel (this compound) is run in the engine, and the compression ratio is adjusted to produce a standard level of knock intensity.

-

Primary reference fuels (mixtures of isooctane (B107328) and n-heptane) are then run in the engine, and the blend that produces the same knock intensity at the same compression ratio is identified.

-

The RON of the test fuel is the percentage by volume of isooctane in the matching reference fuel blend.

-

5.1.2. Motor Octane Number (MON) - ASTM D2700

This method evaluates the anti-knock performance under more severe, high-speed and high-temperature conditions.[12]

-

Apparatus: A CFR engine with a variable compression ratio.

-

Procedure:

-

The CFR engine is operated under the more severe conditions specified for the MON test (e.g., 900 rpm engine speed, higher intake air temperature).

-

The same comparison procedure as in the RON test is followed to find the primary reference fuel blend that matches the knock intensity of the test fuel.

-

The MON of the test fuel is the percentage by volume of isooctane in that matching reference fuel blend.

-

Caption: Experimental workflow for octane number determination.

Determination of Heat of Combustion

The heat of combustion is measured using a bomb calorimeter.

-

Apparatus: A high-pressure oxygen bomb calorimeter.

-

Procedure:

-

A precisely weighed sample of this compound is placed in the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The sample is ignited, and the temperature increase of the surrounding water is measured.

-

The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system.[13]

-

Caption: Experimental workflow for determining the heat of combustion.

Conclusion

This compound represents a class of highly branched alkanes with significant potential as high-performance fuel components. While direct experimental data for this specific isomer is limited, its structural characteristics strongly suggest a high octane number, making it a compound of interest for fuel research. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for its synthesis and evaluation. Further research to experimentally determine its precise fuel properties is warranted to fully assess its viability as a next-generation fuel additive.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]

- 3. reddit.com [reddit.com]

- 4. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. butlerov.com [butlerov.com]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of Standard Heat of Combustion using Two-Step Regression | Chemical Engineering Transactions [cetjournal.it]

- 9. Alkylation unit - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. mdpi.com [mdpi.com]

- 13. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Structural Isomers of Dodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C₁₂H₂₆) is an alkane hydrocarbon with a remarkable number of structural isomers. While the straight-chain n-dodecane is well-characterized, its 354 branched isomers present a significant challenge for separation and identification. This guide provides a comprehensive overview of the structural isomers of dodecane, their physical properties, and the analytical techniques employed for their characterization. This information is crucial for researchers in various fields, including materials science, petrochemistry, and, tangentially, for those in drug development who may use dodecane or its isomers as non-polar solvents or in formulation studies.

Structural Isomers of Dodecane

Dodecane has a total of 355 structural isomers. These isomers are categorized based on the length of their longest continuous carbon chain. The isomers range from the straight-chain n-dodecane to highly branched structures with shorter parent chains. A comprehensive list of all 355 isomers of dodecane can be found in various chemical databases and on platforms like Wikipedia.

Quantitative Data on Physical Properties

The physical properties of alkanes are significantly influenced by their molecular structure. Straight-chain alkanes tend to have higher boiling and melting points compared to their branched isomers due to stronger van der Waals forces. As branching increases, the molecule becomes more compact, leading to a decrease in surface area and weaker intermolecular forces.

Table 1: Physical Properties of n-Dodecane

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molar Mass | 170.34 g/mol |

| Boiling Point | 216.3 °C |

| Melting Point | -9.6 °C |

| Density | 0.749 g/cm³ at 20 °C |

| CAS Number | 112-40-3 |

Note: The properties of branched isomers will generally be lower than those of n-dodecane.

Experimental Protocols for Isomer Identification

The separation and identification of the numerous dodecane isomers require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Methodology:

-

Sample Preparation: The sample containing dodecane isomers is dissolved in a suitable volatile solvent.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The isomers are separated based on their boiling points and interactions with the stationary phase of the GC column. Less branched isomers with higher boiling points will typically have longer retention times.

-

Ionization and Fragmentation: As the separated isomers elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection and Identification: The detector records the abundance of each fragment, generating a mass spectrum. This spectrum serves as a molecular fingerprint that can be compared to spectral libraries for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it an invaluable tool for structural elucidation.

Methodology:

-

Sample Preparation: A concentrated solution of the isomer sample is prepared in a deuterated solvent.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected.

-

Spectral Analysis:

-

¹H NMR: Provides information about the different types of protons and their connectivity. The chemical shift, integration, and splitting patterns of the proton signals are analyzed to determine the structure.

-

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The number of signals corresponds to the number of non-equivalent carbons.

-

2D NMR Techniques (e.g., COSY, HSQC): These experiments can be used to establish correlations between different nuclei and provide more definitive structural assignments, especially for complex, highly branched isomers.

-

Logical Workflow for Isomer Identification

Due to the absence of known biological signaling pathways directly involving dodecane isomers, a diagram illustrating the logical workflow for their identification is provided below. This serves as a practical guide for researchers working on the characterization of these compounds.

Caption: A logical workflow for the separation and identification of dodecane isomers.

Conclusion

The 355 structural isomers of dodecane represent a significant analytical challenge. However, by employing advanced techniques such as GC-MS and NMR spectroscopy, researchers can effectively separate and identify these compounds. While dodecane and its isomers are not directly involved in known biological signaling pathways relevant to drug development, a thorough understanding of their physical properties and analytical characterization is essential for their application as solvents and in various industrial processes. The provided workflow and information serve as a valuable resource for scientists and researchers working with these complex hydrocarbon mixtures.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Ethyl-2,3,3-trimethylheptane via Grignard Reaction

Introduction

4-Ethyl-2,3,3-trimethylheptane is a highly branched alkane, a class of compounds with applications in materials science, and as components in fuel and lubricant technologies. The synthesis of such sterically congested molecules presents a considerable challenge in organic chemistry. The Grignard reaction, a robust method for carbon-carbon bond formation, offers a versatile approach to constructing complex carbon skeletons.[1][2] This document outlines a detailed protocol for the synthesis of this compound. The strategy involves a two-step sequence: the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, followed by a dehydration-hydrogenation sequence to yield the target alkane.[3] This methodology is broadly applicable for the synthesis of various branched alkanes.[1]

Reaction Scheme

The overall synthetic route involves three main stages:

-

Formation of the Grignard Reagent: Isopropylmagnesium bromide is prepared from 2-bromopropane (B125204) and magnesium metal in an anhydrous ether solvent.

-

Grignard Addition to a Ketone: The prepared Grignard reagent is reacted with 3,3-dimethyl-2-pentanone (B1585287) to form the tertiary alcohol, 4-ethyl-2,3,3-trimethylheptan-4-ol.

-

Dehydration and Hydrogenation: The tertiary alcohol is dehydrated to a mixture of alkenes, which are then hydrogenated to the final product, this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Supplier |

| Magnesium Turnings | Mg | 24.31 | - | Sigma-Aldrich |

| 2-Bromopropane | C₃H₇Br | 122.99 | - | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Sigma-Aldrich |

| 3,3-Dimethyl-2-pentanone | C₇H₁₄O | 114.19 | - | Sigma-Aldrich |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Sat. | In-house |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | Sigma-Aldrich |

| Concentrated H₂SO₄ | H₂SO₄ | 98.08 | 98% | Sigma-Aldrich |

| Palladium on Carbon | Pd/C | - | 10% | Sigma-Aldrich |

| Hydrogen Gas | H₂ | 2.02 | - | In-house supply |

| Ethanol (B145695) | C₂H₅OH | 46.07 | - | Sigma-Aldrich |

Protocol 1: Synthesis of 4-Ethyl-2,3,3-trimethylheptan-4-ol via Grignard Reaction

-

Preparation of Isopropylmagnesium Bromide:

-

All glassware must be oven-dried and cooled under a nitrogen atmosphere to ensure anhydrous conditions.[4][5]

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (2.67 g, 0.11 mol).

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 2-bromopropane (12.3 g, 0.10 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromopropane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]

-

-

Reaction with 3,3-Dimethyl-2-pentanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 3,3-dimethyl-2-pentanone (10.28 g, 0.09 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the cold Grignard reagent with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.[8]

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude tertiary alcohol.

-

Purify the crude product by vacuum distillation.

-

Protocol 2: Synthesis of this compound

-

Dehydration of 4-Ethyl-2,3,3-trimethylheptan-4-ol:

-

Place the purified 4-ethyl-2,3,3-trimethylheptan-4-ol (12.9 g, 0.07 mol) in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture and distill the resulting alkene/water azeotrope.

-

Separate the organic layer from the distillate, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Hydrogenation of the Alkene Mixture:

-

Dissolve the dried alkene mixture in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases.

-